4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate
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Overview
Description
SiR-Halo is a silicon-based rhodamine derivative fluorescent probe that enables multicolor imaging of proteins in live cells. This compound is particularly advantageous for in vivo imaging due to its high tissue permeability, low autofluorescence, and suitability for multicolor imaging . SiR-Halo is widely used in super-resolution microscopy and other advanced imaging techniques .
Preparation Methods
SiR-Halo is synthesized through the nucleophilic addition of metalated aryl species to Si-xanthone . The preparation involves several steps, including the formation of the silicon-rhodamine core and the attachment of the HaloTag ligand. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity . Industrial production methods for SiR-Halo are similar to laboratory synthesis but are scaled up to meet commercial demands.
Chemical Reactions Analysis
SiR-Halo undergoes various chemical reactions, including:
Oxidation: SiR-Halo can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can modify the electronic structure of SiR-Halo, affecting its photophysical characteristics.
Substitution: Substitution reactions, particularly with HaloTag ligands, are crucial for its application in bioimaging.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically different derivatives of SiR-Halo with altered fluorescence properties .
Scientific Research Applications
SiR-Halo has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and visualize molecular interactions.
Industry: Applied in the development of new diagnostic tools and imaging technologies.
Mechanism of Action
SiR-Halo exerts its effects through its unique fluorescence properties. The compound binds to HaloTag fusion proteins, which shifts the equilibrium between its fluorescent and nonfluorescent forms. This binding increases the fluorescence intensity, allowing for high-resolution imaging . The molecular targets of SiR-Halo are primarily HaloTag fusion proteins, and the pathways involved include the dynamic equilibrium between the fluorescent zwitterion and the nonfluorescent spirocyclic form .
Comparison with Similar Compounds
SiR-Halo is compared with other similar compounds such as SiR-SNAP and SiR-CLIP. These compounds also enable multicolor imaging but differ in their specific binding targets and fluorescence properties . SiR-Halo is unique in its ability to provide high tissue permeability and low autofluorescence, making it particularly suitable for in vivo imaging . Other similar compounds include:
SiR-SNAP: Binds to SNAP-tag fusion proteins and is used in similar imaging applications.
SiR-CLIP: Binds to CLIP-tag fusion proteins and offers different fluorescence properties.
SiR-Halo stands out due to its high photostability and suitability for multicolor imaging, making it a valuable tool in advanced bioimaging techniques .
Properties
Molecular Formula |
C37H48ClN3O5Si |
---|---|
Molecular Weight |
678.3 g/mol |
IUPAC Name |
4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |
InChI |
InChI=1S/C37H48ClN3O5Si/c1-40(2)27-12-15-30-33(24-27)47(5,6)34-25-28(41(3)4)13-16-31(34)35(30)32-23-26(11-14-29(32)37(43)44)36(42)39-18-20-46-22-21-45-19-10-8-7-9-17-38/h11-16,23-25H,7-10,17-22H2,1-6H3,(H-,39,42,43,44) |
InChI Key |
ASOJOMUYYWXELF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-] |
Origin of Product |
United States |
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